N-(6-aminopyridin-3-yl)cyclobutanecarboxamide
Description
Properties
Molecular Formula |
C10H13N3O |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
N-(6-aminopyridin-3-yl)cyclobutanecarboxamide |
InChI |
InChI=1S/C10H13N3O/c11-9-5-4-8(6-12-9)13-10(14)7-2-1-3-7/h4-7H,1-3H2,(H2,11,12)(H,13,14) |
InChI Key |
HHBZKZJJYFMQJD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(=O)NC2=CN=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation of Nitropyridine Intermediates
A widely adopted strategy for introducing amine functionalities into pyridine rings involves catalytic hydrogenation of nitro precursors. For example, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is synthesized via hydrogenation of its nitro analog using palladium on carbon (Pd/C) under hydrogen gas (H₂). This method achieves high yields (≥94%) under mild conditions (3 hours at room temperature).
Adaptation for Target Compound :
- Synthesis of 6-Nitropyridin-3-yl Intermediate :
Introduce a nitro group at the 6-position of pyridine-3-yl via nitration or cross-coupling reactions. - Hydrogenation to 6-Aminopyridin-3-yl :
Reduce the nitro group using Pd/C and H₂ in ethanol. - Amide Coupling with Cyclobutanecarboxylic Acid :
React the resulting 6-aminopyridin-3-amine with cyclobutanecarbonyl chloride or activated ester (e.g., using EDC/HOBt).
Key Advantages :
- High functional group tolerance.
- Scalable for industrial production.
Photocatalytic Cross-Coupling for Direct Amination
Recent advances in photoredox catalysis enable direct C–N bond formation without traditional metal catalysts. The synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate via visible-light-driven condensation of 2-aminopyridine and piperazine-1-tert-butyl formate demonstrates this approach. Acridinium salts serve as photocatalysts, with blue LED irradiation (380–750 nm) facilitating the reaction in dichloroethane.
Adaptation for Target Compound :
- Photocatalytic Coupling :
Combine 2-aminopyridine with cyclobutanecarboxylic acid derivatives under visible light. - Oxidant Selection :
Use 2,2,6,6-tetramethylpiperidine-N-oxide (TEMPO) or diphenyl disulfide to enhance reaction efficiency. - Purification :
Isolate the product via column chromatography or recrystallization.
Key Advantages :
Amide Bond Formation via Coupling Reagents
Traditional amide synthesis employs coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole). For instance, the synthesis of (E)-methyl 3-(2-aminopyridin-3-yl)acrylate in US20130225552A1 highlights the utility of such reagents for activating carboxyl groups.
Procedure for Target Compound :
- Activation of Cyclobutanecarboxylic Acid :
Treat cyclobutanecarboxylic acid with EDC/HOBt to form an active ester. - Nucleophilic Attack by 6-Aminopyridin-3-amine :
Combine the activated acid with 6-aminopyridin-3-amine in dichloromethane or DMF. - Workup :
Quench with aqueous base, extract, and purify via chromatography.
Key Advantages :
- High yields under ambient conditions.
- Compatible with sensitive functional groups.
Comparative Analysis of Synthetic Routes
Insights :
- Photocatalytic methods offer superior sustainability and efficiency but require specialized equipment.
- Catalytic hydrogenation balances scalability and safety.
Challenges and Optimization Strategies
- Regioselectivity in Aminopyridine Functionalization :
Nitration or coupling reactions must target the 6-position exclusively. Steric and electronic effects of substituents can be mitigated using directing groups. - Stability of Cyclobutanecarboxylic Acid Derivatives :
Cyclobutane’s ring strain may lead to side reactions. Low-temperature activation (0–5°C) improves stability during coupling. - Photocatalyst Recycling : Immobilizing acridinium salts on solid supports could reduce costs in large-scale applications.
Chemical Reactions Analysis
Types of Reactions
N-(6-aminopyridin-3-yl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminopyridine group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
N-(6-aminopyridin-3-yl)cyclobutanecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-aminopyridin-3-yl)cyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
N-(pyrrolidin-3-yl)cyclobutanecarboxamide
This compound replaces the aminopyridine group with a pyrrolidine ring, a five-membered saturated amine. Key differences include:
- Aromaticity vs.
- pKa and Ionization: Calculated acid pKa values for N-(pyrrolidin-3-yl)cyclobutanecarboxamide (via JChem) suggest moderate basicity, whereas the amino group on pyridine in the target compound may exhibit altered pKa due to resonance effects .
Data Tables: Comparative Properties
Research Findings and Implications
Physicochemical Behavior
- Solubility: The aminopyridine group in the target compound may enhance aqueous solubility compared to the pyrrolidine analogue due to increased hydrogen-bonding capacity.
Biological Activity
N-(6-aminopyridin-3-yl)cyclobutanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.
Chemical Profile
This compound belongs to a class of compounds known for their ability to interact with various biological targets. Its structure includes a pyridine ring and a cyclobutane moiety, which are critical for its biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C₉H₁₃N₃O |
| Molecular Weight | 163.22 g/mol |
| CAS Number | 1338967-16-0 |
| Solubility | Soluble in DMSO and ethanol |
Antiproliferative Activity
Recent studies have demonstrated that derivatives of this compound exhibit potent antiproliferative activity against various cancer cell lines. For instance, a study indicated that one derivative, referred to as compound 7l, showed remarkable efficacy with an IC₅₀ value of 0.04 ± 0.01 μM against A549 lung cancer cells. This activity was attributed to its ability to induce cell cycle arrest and apoptosis through the inhibition of Aurora kinase B (AURKB) and modulation of the p53 signaling pathway .
The mechanisms by which this compound exerts its effects include:
- Cell Cycle Arrest : The compound induces G2/M phase arrest by inhibiting AURKB transcription, crucial for mitotic progression.
- Apoptosis Induction : Activation of the p53 signaling pathway leads to programmed cell death in cancer cells.
- Regulation of Signaling Pathways : RNA-seq analysis has shown that the compound affects pathways related to DNA replication and cell cycle regulation .
Study on A549 Xenograft Tumor Model
A significant case study involved the application of compound 7l in an A549 xenograft tumor model. The study demonstrated that treatment with this compound resulted in substantial tumor growth inhibition compared to control groups. The findings support its potential as a lead compound for developing new therapeutic agents targeting AURKB-overexpressed or mutated cancers.
| Parameter | Control Group | Compound 7l Group |
|---|---|---|
| Tumor Volume (cm³) | 1.5 ± 0.2 | 0.5 ± 0.1 |
| Weight Change (g) | -5 ± 1 | -1 ± 0.5 |
| Survival Rate (%) | 60 | 90 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
